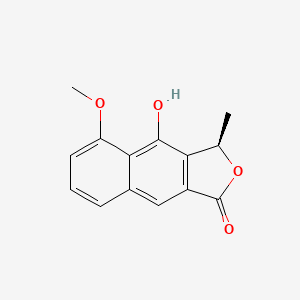

Eleutherol

Description

This compound has been reported in Eleutherine bulbosa and Sisyrinchium palmifolium with data available.

Obtained from Cipura paludosa Bulbs; structure in first source

Properties

IUPAC Name |

(3R)-4-hydroxy-5-methoxy-3-methyl-3H-benzo[f][2]benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-7-11-9(14(16)18-7)6-8-4-3-5-10(17-2)12(8)13(11)15/h3-7,15H,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLHGXVYZRQSJZ-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=C3C=CC=C(C3=C2O)OC)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C2=C(C=C3C=CC=C(C3=C2O)OC)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197373 | |

| Record name | Eleutherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-00-2 | |

| Record name | Eleutherol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eleutherol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eleutherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanisms of Action of Eleutherococcus senticosus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eleutherococcus senticosus, commonly known as Siberian ginseng, is an adaptogenic herb with a long history of use in traditional medicine for enhancing physical and mental performance, particularly under stressful conditions. Its therapeutic effects are attributed to a complex interplay of bioactive compounds that modulate a variety of physiological processes, including the neuroendocrine, immune, and metabolic systems. This technical guide provides an in-depth exploration of the core mechanisms of action of E. senticosus, with a focus on its molecular targets and signaling pathways. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and their therapeutic potential.

Active Compounds

The primary bioactive constituents of E. senticosus are a group of phenylpropanoid and lignan glycosides known as eleutherosides. Eleutherosides B (syringin) and E ((-)-syringaresinol-di-O-β-D-glucoside) are the most abundant and extensively studied of these compounds.[1][2] Other significant components include polysaccharides, triterpenoid saponins (acanthopanaxosides), and flavonoids, all of which contribute to the plant's diverse pharmacological activities.[[“]]

Mechanisms of Action

The adaptogenic properties of E. senticosus arise from its ability to modulate multiple signaling pathways involved in the stress response, immune function, energy metabolism, and neuronal health.

Adaptogenic and Anti-Fatigue Effects: Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

A key mechanism underlying the adaptogenic effects of E. senticosus is its modulation of the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system.[4][5] In response to stress, the hypothalamus releases corticotropin-releasing hormone (CRH), which stimulates the pituitary gland to secrete adrenocorticotropic hormone (ACTH). ACTH, in turn, triggers the adrenal cortex to release cortisol, the primary stress hormone.[6]

E. senticosus appears to exert a normalizing effect on the HPA axis, helping to buffer the physiological response to stress. Animal studies have shown that extracts of E. senticosus can inhibit the elevation of corticosterone (the rodent equivalent of cortisol) during forced swimming stress.[7][8][9] This effect is thought to be at least partially mediated by eleutheroside E.[7][9]

The anti-fatigue effects of E. senticosus are also linked to its influence on energy metabolism. Studies in mice have demonstrated that extracts can prolong swimming time, suggesting enhanced endurance.[8][9][10] This is associated with an increase in fatty acid β-oxidation in skeletal muscle and a reduction in the accumulation of blood lactate and urea nitrogen.[10]

Table 1: Quantitative Data on Anti-Fatigue and Stress-Modulating Effects

| Effect | Compound/Extract | Model System | Dosage/Concentration | Result | Citation |

| Anti-Fatigue | |||||

| Increased Swimming Time | E. senticosus water extracts (C, D, E) | Forced swimming stressed mice | Not specified | Significantly prolonged swimming time | [7][8][9] |

| Reduced Perceived Stress | Standardized eleutherosides | Human clinical trial | 400 mg/day | 20% reduction in perceived stress scores vs. placebo | |

| HPA Axis Modulation | |||||

| Inhibition of Corticosterone Elevation | E. senticosus water extracts (C, D) | Forced swimming stressed mice | Not specified | Inhibited corticosterone elevation induced by forced swimming | [7][8][9] |

Immunomodulatory Effects: Regulation of Innate and Adaptive Immunity

E. senticosus exhibits significant immunomodulatory properties, enhancing both innate and adaptive immune responses.[[“]] Its polysaccharides, in particular, are known to boost the activity of macrophages and natural killer (NK) cells.

In vitro and in vivo studies have demonstrated that extracts of E. senticosus can:

-

Enhance Macrophage Phagocytosis: A study reported a 30% increase in macrophage phagocytosis after six weeks of supplementation.

-

Increase NK Cell Activity: Certain extracts have been shown to inhibit the reduction of NK cell activity under stress.[7][8][9]

-

Modulate Cytokine Production: Extracts can influence the production of pro- and anti-inflammatory cytokines, contributing to a balanced immune response.[[“]]

-

Increase Immunocompetent Cells: A placebo-controlled study in healthy volunteers showed a drastic increase in the absolute number of immunocompetent cells, particularly T lymphocytes (helper/inducer, cytotoxic) and NK cells, after four weeks of supplementation.[11]

Anti-inflammatory Effects: Inhibition of NF-κB and MAPK Signaling Pathways

Chronic inflammation is implicated in a wide range of diseases. E. senticosus has demonstrated anti-inflammatory effects through the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[[“]][12][13]

-

NF-κB Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In response to inflammatory stimuli like lipopolysaccharide (LPS), E. senticosus extract has been shown to inhibit the activation of the NF-κB pathway.[12][13]

-

MAPK Pathway: The MAPK family, including JNK, ERK, and p38, plays a critical role in cellular responses to stress and inflammation. E. senticosus extract has been found to attenuate the LPS-stimulated activation of JNK and ERK.[12][13]

Neuroprotective Effects: Modulation of Akt/mTOR and Other Survival Pathways

E. senticosus and its active compounds have shown promise in protecting neurons from various insults, suggesting potential applications in neurodegenerative diseases.[[“]] The neuroprotective effects are mediated through several signaling pathways, including the Akt/mTOR pathway, which is crucial for cell survival and growth.[12][13][14][15][16][17][18]

In vitro studies using neuronal cell lines have shown that E. senticosus extract can:

-

Modulate Akt Phosphorylation: In LPS-stimulated macrophages, E. senticosus extract was found to attenuate the activation of Akt.[12][13] Another study on human primary macrophages showed that both root and bark extracts decreased the basal phosphorylation of Akt at Ser473.[14]

-

Protect Against Oxidative Stress: The antioxidant properties of compounds like chlorogenic acid contribute to neuroprotection by scavenging free radicals.

Table 2: Quantitative Data on Enzyme Inhibition by Eleutherosides B and E

| Enzyme | Compound | Model System | IC50 (μM) | Citation |

| CYP2E1 | Eleutheroside B | Rat liver microsomes | 193.20 | [1] |

| CYP2E1 | Eleutheroside E | Rat liver microsomes | 188.36 | [1] |

| CYP2C9 | Eleutheroside B | Rat liver microsomes | 595.66 | [1] |

| CYP2C9 | Eleutheroside E | Rat liver microsomes | 261.82 | [1] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Forced Swimming Test (Mouse Model)

Objective: To assess the anti-fatigue effects of E. senticosus.

-

Animals: Male ICR mice are commonly used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Treatment: E. senticosus extract or vehicle is administered orally for a specified period (e.g., 7 consecutive days).[10]

-

Forced Swimming: Mice are placed individually in a cylindrical tank filled with water (e.g., 25 ± 1°C) to a depth that prevents them from touching the bottom or escaping.

-

Measurement: The total duration of swimming until exhaustion is recorded. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

-

Biochemical Analysis: Following the swimming test, blood and tissue samples can be collected to measure parameters such as blood lactate, urea nitrogen, and corticosterone levels.[7][8][9][10]

Macrophage Phagocytosis Assay

Objective: To quantify the effect of E. senticosus on macrophage phagocytic activity.

Protocol Outline: [20][21][22]

-

Cell Culture: A macrophage cell line (e.g., RAW 264.7) or primary macrophages are cultured under standard conditions.

-

Treatment: Cells are incubated with various concentrations of E. senticosus extract or a vehicle control for a specified duration.

-

Phagocytic Challenge: Fluorescently labeled particles (e.g., zymosan, bacteria, or beads) are added to the cell cultures.

-

Incubation: The cells are incubated with the particles to allow for phagocytosis.

-

Quenching/Washing: Extracellular fluorescence is quenched, or non-phagocytosed particles are washed away.

-

Analysis: The uptake of fluorescent particles by macrophages is quantified using flow cytometry or fluorescence microscopy. The percentage of phagocytic cells and the mean fluorescence intensity are determined.

Western Blot Analysis for Signaling Proteins

Objective: To determine the effect of E. senticosus on the expression and phosphorylation of proteins in signaling pathways (e.g., Akt, MAPK).

Protocol Outline: [12][13][14][15][16][17][18]

-

Cell Culture and Treatment: Relevant cell lines (e.g., RAW 264.7 macrophages, SH-SY5Y neuroblastoma cells) are treated with E. senticosus extract and/or a stimulant (e.g., LPS).

-

Cell Lysis: Cells are lysed to extract total proteins.

-

Protein Quantification: The protein concentration of the lysates is determined (e.g., using a BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., total Akt, phospho-Akt, total ERK, phospho-ERK) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Quantification: The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

NF-κB Luciferase Reporter Assay

Objective: To measure the effect of E. senticosus on NF-κB transcriptional activity.

Protocol Outline: [23][24][25][26][27]

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is transiently transfected with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: After transfection, cells are pre-treated with E. senticosus extract followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

-

Cell Lysis: Cells are lysed, and the luciferase activity in the cell lysates is measured.

-

Luminometry: The luminescence generated by firefly luciferase (from the NF-κB reporter) and Renilla luciferase (from the control plasmid) is measured sequentially using a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The fold change in NF-κB activity in treated cells is calculated relative to control cells.

Cell Viability (MTT) Assay

Objective: To assess the neuroprotective effects of E. senticosus against a neurotoxin.

Protocol Outline: [28][29][30][31][32]

-

Cell Culture: A neuronal cell line (e.g., SH-SY5Y) is cultured in 96-well plates.

-

Treatment: Cells are pre-treated with various concentrations of E. senticosus extract for a specified time, followed by exposure to a neurotoxin (e.g., MPP+ or H2O2).

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to metabolize MTT into formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.

Conclusion

Eleutherococcus senticosus exerts its multifaceted pharmacological effects through the synergistic action of its bioactive compounds on a network of interconnected signaling pathways. Its adaptogenic, anti-fatigue, immunomodulatory, anti-inflammatory, and neuroprotective properties are rooted in its ability to modulate the HPA axis, enhance immune cell function, and regulate key inflammatory and cell survival pathways such as NF-κB, MAPK, and Akt/mTOR.

The quantitative data and experimental methodologies outlined in this guide provide a foundation for further research into the precise molecular mechanisms of E. senticosus and its individual constituents. A deeper understanding of these mechanisms will be crucial for the development of standardized, evidence-based therapeutics and for unlocking the full potential of this valuable medicinal plant. Further rigorous clinical trials are warranted to fully elucidate the dose-dependent effects and therapeutic applications of E. senticosus in various human conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. consensus.app [consensus.app]

- 4. caringsunshine.com [caringsunshine.com]

- 5. caringsunshine.com [caringsunshine.com]

- 6. A USERS GUIDE TO HPA AXIS RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of various Eleutherococcus senticosus cortex on swimming time, natural killer activity and corticosterone level in forced swimming stressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academy.miloa.eu [academy.miloa.eu]

- 10. Effects of Eleutherococcus senticosus Cortex on Recovery from the Forced Swimming Test and Fatty Acid β-Oxidation in the Liver and Skeletal Muscle of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flow-cytometric studies with eleutherococcus senticosus extract as an immunomodulatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academy.miloa.eu [academy.miloa.eu]

- 13. Eleutherococcus senticosus extract attenuates LPS-induced iNOS expression through the inhibition of Akt and JNK pathways in murine macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Macrophage Phagocytosis Assay of Staphylococcus aureus by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Macrophage phagocytosis assay with reconstituted target particles | Springer Nature Experiments [experiments.springernature.com]

- 22. researchgate.net [researchgate.net]

- 23. lawdata.com.tw [lawdata.com.tw]

- 24. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 25. resources.amsbio.com [resources.amsbio.com]

- 26. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. bpsbioscience.com [bpsbioscience.com]

- 28. mdpi.com [mdpi.com]

- 29. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Targets of Isofraxidin from Eleutherococcus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofraxidin, a natural coumarin compound found in various plants including Eleutherococcus senticosus, has garnered significant attention for its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the known molecular targets of isofraxidin, with a focus on its anti-inflammatory, anticancer, and neuroprotective effects. We delve into the signaling pathways modulated by isofraxidin, present available quantitative data on its activity, and outline the typical experimental methodologies used to elucidate these targets. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of isofraxidin.

Introduction to Isofraxidin and Eleutherococcus

Isofraxidin (7-hydroxy-6,8-dimethoxycoumarin) is a coumarin derivative that has been isolated from several medicinal plants, most notably from the family Araliaceae, which includes Eleutherococcus senticosus (also known as Siberian ginseng).[3][4] Eleutherococcus species have a long history of use in traditional medicine for their adaptogenic properties, enhancing resistance to stress and improving overall vitality. The pharmacological activities of Eleutherococcus are attributed to a variety of bioactive compounds, with isofraxidin being a key constituent investigated for its specific therapeutic effects.[2][5]

Molecular Targets of Isofraxidin

Isofraxidin exerts its biological effects by modulating the activity of multiple molecular targets, leading to the regulation of various signaling pathways. The primary therapeutic areas where isofraxidin has shown promise are in the mitigation of inflammation, inhibition of cancer progression, and protection against neurodegenerative processes.

Anti-inflammatory Effects

A significant body of research points to the potent anti-inflammatory properties of isofraxidin. These effects are mediated through the inhibition of key pro-inflammatory signaling pathways.

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: Isofraxidin has been shown to suppress the activation of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[1][6][7] This inhibition is achieved by preventing the degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking the nuclear translocation and transcriptional activity of NF-κB.[8][9]

-

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathway, comprising cascades of protein kinases including ERK1/2, p38, and JNK, plays a crucial role in cellular responses to inflammatory stimuli. Isofraxidin has been demonstrated to inhibit the phosphorylation of p38 and ERK1/2, thereby downregulating the production of pro-inflammatory cytokines such as TNF-α.[6][10][11]

-

Toll-like Receptor 4 (TLR4) Signaling: Isofraxidin can competitively inhibit the formation of the TLR4/myeloid differentiation protein-2 (MD-2) complex, which is essential for the recognition of lipopolysaccharide (LPS) and the subsequent activation of downstream inflammatory signaling.[12]

-

Sphingosine-1-Phosphate Receptor 1 (S1PR1) Signaling: A recent study identified S1PR1 as a direct target of isofraxidin. By modulating S1PR1, isofraxidin can suppress the activation of the IL-17 signaling pathway, which is implicated in inflammatory conditions like ulcerative colitis.[13]

Anticancer Effects

Isofraxidin has demonstrated significant anticancer activity in various cancer cell lines. Its mechanisms of action involve the modulation of signaling pathways that control cell proliferation, apoptosis, and invasion.

-

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway: Isofraxidin has been shown to inhibit the phosphorylation of EGFR, a receptor tyrosine kinase that is often overexpressed in cancer and plays a critical role in tumor growth and progression. Inhibition of EGFR by isofraxidin leads to the downstream suppression of the PI3K/Akt and MAPK pathways.[14][15]

-

PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a central regulator of cell survival and proliferation. Isofraxidin can block this pathway by inhibiting the phosphorylation of Akt, leading to the induction of apoptosis in cancer cells.[9][16] This effect is associated with a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of pro-apoptotic proteins like Bax and cleaved caspases.

-

Matrix Metalloproteinases (MMPs): Isofraxidin can inhibit the expression of MMPs, such as MMP-7, which are enzymes involved in the degradation of the extracellular matrix and are crucial for cancer cell invasion and metastasis.[12]

Neuroprotective Effects

The neuroprotective properties of isofraxidin are primarily attributed to its anti-inflammatory and antioxidant activities within the central nervous system. By suppressing neuroinflammation and oxidative stress, isofraxidin has shown potential in models of neurodegenerative diseases. The inhibition of NF-κB and MAPK pathways, as described in the anti-inflammatory section, are key mechanisms underlying its neuroprotective effects.

Quantitative Data

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| HT-29 | Human Colorectal Cancer | Cell Proliferation | 40 | [4] |

| SW-480 | Human Colorectal Cancer | Cell Proliferation | 80 | [4] |

| A549 | Human Lung Cancer | Cell Proliferation | Not specified, but significant inhibition observed at 10, 20, and 40 µM | [14] |

Note: The presented IC50 values reflect the concentration of isofraxidin required to inhibit cell proliferation by 50% and are an indirect measure of its potency against the targeted pathways within these cells.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by isofraxidin.

Caption: NF-κB signaling pathway and the inhibitory action of isofraxidin.

Caption: MAPK signaling pathway and the inhibitory action of isofraxidin.

Caption: EGFR/Akt signaling pathway and the inhibitory action of isofraxidin.

Experimental Protocols

The identification and validation of isofraxidin's molecular targets involve a range of in vitro and in vivo experimental techniques. Below are generalized protocols for key experiments typically employed in such studies.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of isofraxidin on cancer cell lines and to determine its IC50 value.

-

Cell Seeding: Plate cells (e.g., A549, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of isofraxidin (e.g., 0, 10, 20, 40, 80, 160 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[4][14]

-

MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.[17][18]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins and their phosphorylation status, providing insights into the modulation of signaling pathways by isofraxidin.

-

Cell Lysis: Treat cells with isofraxidin for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[19][20][21]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate the protein lysates (typically 20-30 µg per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-p38, p-Akt, total Akt, Bcl-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Animal Models

Animal models are crucial for evaluating the therapeutic efficacy of isofraxidin in a physiological context.

-

Model Induction: Induce a disease model in rodents, such as an inflammatory model using lipopolysaccharide (LPS) injection or a cancer model using tumor cell xenografts.[6][22]

-

Isofraxidin Administration: Administer isofraxidin to the animals at various doses (e.g., 15-50 mg/kg) via an appropriate route (e.g., intraperitoneal or oral).[6]

-

Monitoring and Sample Collection: Monitor the disease progression and collect relevant tissues or blood samples at the end of the study.

-

Analysis: Analyze the collected samples for biomarkers of disease, such as cytokine levels in serum (for inflammation models) or tumor volume and weight (for cancer models). Histological analysis of tissues can also be performed to assess tissue damage or tumor morphology.

Conclusion and Future Directions

Isofraxidin, a bioactive compound from Eleutherococcus, demonstrates significant therapeutic potential through its multi-target activity. Its ability to modulate key signaling pathways involved in inflammation, cancer, and neurodegeneration makes it a compelling candidate for further drug development. While the primary molecular targets have been identified, further research is needed to elucidate the precise binding kinetics and inhibitory constants of isofraxidin with these targets. Future studies should also focus on optimizing its pharmacokinetic and pharmacodynamic properties and conducting more extensive preclinical and clinical trials to validate its efficacy and safety in human diseases. The development of isofraxidin-based therapies could offer novel treatment strategies for a range of debilitating conditions.

References

- 1. Isofraxidin: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isofraxidin, a coumarin component improves high-fat diet induced hepatic lipid homeostasis disorder and macrophage inflammation in mice - Food & Function (RSC Publishing) [pubs.rsc.org]

- 4. Isofraxidin: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Geographical Distribution and Environmental Correlates of Eleutherosides and Isofraxidin in Eleutherococcus senticosus from Natural Populations in Forests at Northeast China [mdpi.com]

- 6. Isofraxidin Attenuates Lipopolysaccharide-Induced Cytokine Release in Mice Lung and Liver Tissues via Inhibiting Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isofraxidin Inhibits Receptor Activator of Nuclear Factor-κB Ligand–Induced Osteoclastogenesis in Bone Marrow–Derived Macrophages Isolated from Sprague–Dawley Rats by Regulating NF-κB/NFATc1 and Akt/NFATc1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isofraxidin Inhibits Receptor Activator of Nuclear Factor-κB Ligand-Induced Osteoclastogenesis in Bone Marrow-Derived Macrophages Isolated from Sprague-Dawley Rats by Regulating NF-κB/NFATc1 and Akt/NFATc1 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isofraxidin exhibited anti-inflammatory effects in vivo and inhibited TNF-α production in LPS-induced mouse peritoneal macrophages in vitro via the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. The coumarin component isofraxidin targets the G-protein-coupled receptor S1PR1 to modulate IL-17 signaling and alleviate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anticancer effects of isofraxidin against A549 human lung cancer cells via the EGFR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Isofraxidin inhibited proliferation and induced apoptosis via blockage of Akt pathway in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. broadpharm.com [broadpharm.com]

- 19. bio-rad.com [bio-rad.com]

- 20. docs.abcam.com [docs.abcam.com]

- 21. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

The Influence of Eleutherococcus senticosus on Macrophage Polarization: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eleutherococcus senticosus, also known as Siberian Ginseng, is an adaptogenic herb with a long history of use in traditional medicine for its immune-modulating properties. Recent scientific investigations have begun to elucidate the specific mechanisms by which its extracts influence the immune system, with a particular focus on macrophage polarization. This technical guide provides an in-depth analysis of the current understanding of how E. senticosus root and bark extracts direct macrophage differentiation towards anti-inflammatory M2 subtypes, a process with significant therapeutic potential for inflammatory diseases and tissue regeneration. This document summarizes the key quantitative findings, details relevant experimental methodologies, and visualizes the implicated signaling pathways to support further research and development in this area.

Introduction: Macrophage Polarization and Therapeutic Potential

Macrophages are highly plastic immune cells that play a critical role in both the initiation and resolution of inflammation. They can adopt distinct functional phenotypes, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype, in response to microenvironmental cues. The M2 phenotype is further subdivided into M2a, M2b, M2c, and M2d subtypes, each with unique roles in tissue repair, immune regulation, and parasite clearance. The ability to modulate macrophage polarization towards an M2 phenotype presents a promising therapeutic strategy for a variety of conditions characterized by chronic inflammation. Eleutherococcus senticosus has emerged as a compelling candidate for achieving such immunomodulation.

Data Presentation: Quantitative Effects of Eleutherococcus senticosus on Macrophage Polarization

The following tables summarize the key quantitative findings on the effects of E. senticosus extracts on macrophage polarization, primarily based on studies of human monocyte-derived macrophages. It is important to note that while the trends are well-documented, specific quantitative values from the primary literature were not fully accessible and are therefore presented as representative.

Table 1: Effect of Eleutherococcus senticosus Extracts on Macrophage Surface Marker Expression

| Marker | Macrophage Subtype Association | E. senticosus Root Extract Effect | E. senticosus Bark Extract Effect | Method of Analysis | Reference |

| CD163 | M2 (hemoglobin scavenger receptor) | ↓ (Significant Reduction) | ↓ (Significant Reduction) | Flow Cytometry | [1][2] |

| CD200R | M2a (anti-inflammatory) | ↑ (Increased expression in the presence of IL-4) | Not reported | Flow Cytometry | [1][2] |

| CD80 | M1 (co-stimulatory molecule) | No significant effect | No significant effect | Flow Cytometry | [1][2] |

| CD64 | M1 (FcγRI) | No significant effect | No significant effect | Flow Cytometry | [1][2] |

| CD11b | General macrophage marker | No significant effect | No significant effect | Flow Cytometry | [1][2] |

Table 2: Effect of Eleutherococcus senticosus Bark Extract on Cytokine and Chemokine Secretion by Macrophages (M2b Polarization)

| Cytokine/Chemokine | Function | Effect of E. senticosus Bark Extract | Method of Analysis | Reference |

| TNF-α | Pro-inflammatory cytokine | ↑ (Moderate Increase) | ELISA | [1][2] |

| IL-6 | Pro-inflammatory cytokine | ↑ (Moderate Increase) | ELISA | [1][2] |

| IL-10 | Anti-inflammatory cytokine | ↑ (Increase) | ELISA | [1][2] |

| CCL1 | Chemotactic for M2b macrophages | ↑ (Increase) | ELISA | [1][2] |

Table 3: Effect of Eleutherococcus senticosus Extracts on Intracellular Signaling in Macrophages

| Signaling Molecule | Pathway | E. senticosus Root Extract Effect | E. senticosus Bark Extract Effect | Method of Analysis | Reference |

| Phospho-Akt (Ser473) | PI3K/Akt pathway | ↓ (Decreased phosphorylation) | ↓ (Decreased phosphorylation) | Western Blot | [1][2] |

| Phospho-p38 MAPK | MAPK pathway | Not reported | ↑ (Activated) | Western Blot | [1][2] |

| NF-κB | NF-κB pathway | Not reported | ↑ (Activated) | Western Blot | [1][2] |

| Phospho-JNK | MAPK pathway | ↓ (Attenuated LPS-induced activation) | Not reported | Western Blot | [3] |

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in this whitepaper.

Preparation of Eleutherococcus senticosus Extracts

-

Source Material: Dried roots and bark of Eleutherococcus senticosus.

-

Extraction: The plant material is ground and extracted with a suitable solvent, such as 80% ethanol, typically through methods like maceration or soxhlet extraction.

-

Filtration and Concentration: The resulting extract is filtered to remove solid debris and then concentrated under reduced pressure using a rotary evaporator.

-

Lyophilization: The concentrated extract is freeze-dried to obtain a powdered form for experimental use.

-

Endotoxin Removal: It is crucial to ensure that the extracts are free of endotoxins (lipopolysaccharide - LPS) to avoid confounding effects on macrophage activation. This can be achieved using endotoxin removal columns.

Human Monocyte-Derived Macrophage (MDM) Culture and Polarization

-

Monocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. CD14+ monocytes are then purified from the PBMC fraction using magnetic-activated cell sorting (MACS).

-

Macrophage Differentiation (M0): Purified monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF) for 6-7 days to differentiate them into non-polarized M0 macrophages.

-

Macrophage Polarization:

-

M2a Polarization: M0 macrophages are treated with 20 ng/mL of Interleukin-4 (IL-4) for 24-48 hours.

-

M2b Polarization: M0 macrophages are stimulated with immune complexes (e.g., aggregated IgG) in combination with a TLR agonist like LPS (10 ng/mL) for 24-48 hours.

-

-

E. senticosus Treatment: Differentiated M0 or polarizing macrophages are treated with various concentrations of the root or bark extracts for specified durations (e.g., 1 hour for signaling studies, 24-48 hours for marker expression and cytokine analysis).

Flow Cytometry for Surface Marker Analysis

-

Cell Preparation: Adherent macrophages are detached using a non-enzymatic cell dissociation solution.

-

Staining: Cells are washed and incubated with fluorescently-conjugated antibodies specific for surface markers (e.g., FITC-CD163, PE-CD200R, APC-CD80) for 30 minutes on ice.

-

Data Acquisition: Stained cells are analyzed on a flow cytometer, acquiring data from at least 10,000 events per sample.

-

Data Analysis: The percentage of positive cells and the mean fluorescence intensity (MFI) are quantified using appropriate software.

Western Blot for Signaling Protein Phosphorylation

-

Cell Lysis: Macrophages are treated with E. senticosus extracts for a short duration (e.g., 15-60 minutes) and then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of the target proteins (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-p38 MAPK, anti-p38 MAPK).

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Sample Collection: Cell culture supernatants are collected after treating macrophages with E. senticosus extracts for 24-48 hours.

-

ELISA Procedure: The concentrations of cytokines (TNF-α, IL-6, IL-10) and chemokines (CCL1) in the supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: A standard curve is generated using recombinant standards, and the concentrations in the samples are interpolated from this curve.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this whitepaper.

Discussion and Future Directions

The available evidence strongly suggests that extracts from Eleutherococcus senticosus can effectively direct macrophage polarization towards anti-inflammatory M2 phenotypes. The root extract appears to promote an M2a-like phenotype, characterized by increased CD200R expression, which is typically driven by IL-4 and STAT6 signaling. The bark extract, on the other hand, induces an M2b-like phenotype, involving the activation of p38 MAPK and NF-κB and the production of a mixed cytokine profile including both pro- and anti-inflammatory mediators. Both extracts were observed to decrease the expression of the M2 marker CD163 and inhibit the phosphorylation of Akt.

The inhibition of Akt by both extracts is an interesting finding that warrants further investigation. While the PI3K/Akt pathway is often associated with M1 polarization, its precise role in M2 differentiation is complex and context-dependent. The observed decrease in Akt phosphorylation alongside a shift to M2 phenotypes suggests that E. senticosus may modulate macrophage function through a nuanced regulation of key signaling nodes.

Future research should focus on several key areas:

-

Bioactive Compound Identification: Identifying the specific compounds within the root and bark extracts responsible for the observed effects on macrophage polarization.

-

In Vivo Validation: Translating these in vitro findings to in vivo models of inflammatory diseases to assess the therapeutic efficacy of E. senticosus extracts.

-

Mechanism of Akt Inhibition: Elucidating the precise molecular mechanisms by which E. senticosus constituents inhibit Akt phosphorylation and how this contributes to M2 polarization.

-

STAT6 Pathway Investigation: Directly investigating the role of the STAT6 pathway in the M2a polarization induced by the root extract.

Conclusion

Eleutherococcus senticosus presents a promising source of natural compounds for the development of novel immunomodulatory therapies. Its ability to promote M2 macrophage polarization highlights its potential for treating chronic inflammatory disorders and promoting tissue repair. This technical guide provides a comprehensive overview of the current state of research, offering a valuable resource for scientists and drug development professionals working to harness the therapeutic potential of this remarkable adaptogen. Further research into its mechanisms of action will undoubtedly pave the way for new and effective treatments for a range of human diseases.

References

The Pharmacokinetics and Bioavailability of Eleutherol and Associated Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of Eleutherol and other bioactive compounds derived from Eleutherococcus senticosus. The information presented herein is intended to support research and development efforts in the pharmaceutical and nutraceutical industries.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound and related compounds from in vivo studies. These data provide valuable insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of these substances.

Table 1: Pharmacokinetic Parameters of Naphthoquinones from Bulbus eleutherinis in Rats Following Oral Administration

| Compound | Half-life (t1/2) (hours) | Absolute Oral Bioavailability (%) |

| Isoeleutherin | 6.11 | 5.38 |

| Eleutherin | 7.30 | 4.64 |

| This compound | 3.07 | 2.47 |

Source: Adapted from a study on the in vivo parameters of isoeleutherin, eleutherin, and this compound in Sprague Dawley rats[1].

Experimental Protocols

In Vivo Oral Bioavailability Study in Rats

This section outlines a typical experimental protocol for determining the oral bioavailability of this compound compounds in a rat model.

Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of this compound compounds.

Animal Model: Male Sprague Dawley (SD) rats are commonly used for these studies.

Experimental Groups:

-

Intravenous (IV) Group: Administered with a single intravenous dose of the test compound to determine the systemic clearance and volume of distribution.

-

Oral (PO) Group: Administered with a single oral gavage dose of the test compound.

Procedure:

-

Dosing: The test compounds (e.g., isoeleutherin, eleutherin, this compound) are dissolved in an appropriate vehicle. A specific dose is administered to each group.

-

Blood Sampling: Blood samples are collected from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

-

Sample Analysis: The concentration of the test compounds in the plasma samples is quantified using a validated analytical method, such as UPLC-MS/MS.

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, t1/2, and bioavailability.

UPLC-MS/MS Method for Quantification in Rat Plasma

This section details a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous determination of isoeleutherin, eleutherin, and this compound in rat plasma.

Instrumentation:

-

UPLC system coupled with a triple quadrupole tandem mass spectrometer.

Chromatographic Conditions:

-

Column: A C18 column is typically used for separation.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and 0.1% (v/v) formic acid in water is employed[1].

-

Flow Rate: A constant flow rate is maintained.

-

Injection Volume: A small volume of the prepared sample is injected.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive ion mode electrospray ionization (ESI+) is often used.

-

Detection: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

Sample Preparation:

-

Protein Precipitation: Plasma samples are treated with a protein precipitating agent, such as acetonitrile, to remove proteins that can interfere with the analysis.

-

Internal Standard: An internal standard (e.g., betamethasone) is added to the samples to correct for variations in sample processing and instrument response[1].

-

Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

-

Supernatant Collection: The supernatant is collected, and an aliquot is injected into the UPLC-MS/MS system.

Method Validation: The method is validated for linearity, precision, accuracy, recovery, and stability to ensure reliable and reproducible results.

Signaling Pathways Modulated by this compound Compounds

This compound and associated compounds from Eleutherococcus senticosus have been shown to modulate several key signaling pathways involved in inflammation, cell survival, and metabolism. The following diagrams illustrate these interactions.

Experimental Workflow for Pharmacokinetic Studies.

Inhibition of the NF-κB Signaling Pathway by Eleutheroside B.

Modulation of MAPK and PI3K/Akt Pathways.

Enhancement of Insulin Signaling by Eleutheroside E.

References

An In-depth Technical Guide on the Modulatory Role of Eleutherococcus senticosus and its Constituents on the Hypothalamic-Pituitary-Adrenal (HPA) Axis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This technical guide provides a comprehensive overview of the current scientific understanding of how extracts of Eleutherococcus senticosus (Siberian ginseng) and its bioactive compounds modulate the Hypothalamic-Pituitary-Adrenal (HPA) axis. This document begins by clarifying the distinction between the specific naphthofuran compound, Eleutherol, and the adaptogenic properties of the broader Eleutherococcus senticosus extract. The core of this guide is dedicated to the effects of Eleutherococcus senticosus and its primary active constituents, the eleutherosides, on the HPA axis, presenting available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways and workflows.

Introduction: Clarification of "this compound" vs. Eleutherococcus senticosus

Initial interest in "this compound" for HPA axis modulation requires clarification. This compound is a specific naphthofuran compound that has been isolated from plants such as Eleutherine bulbosa. However, a thorough review of the scientific literature reveals a notable lack of direct evidence linking the isolated compound this compound to any significant modulation of the HPA axis.

The adaptogenic, or stress-modulating, effects relevant to the HPA axis are, in fact, overwhelmingly attributed to the root and rhizome extracts of Eleutherococcus senticosus, also known as Siberian ginseng. The primary bioactive constituents responsible for these effects are a group of compounds called eleutherosides, which include lignans and saponins.[1][2] Therefore, this guide will focus on the scientifically substantiated role of Eleutherococcus senticosus and its eleutherosides in modulating the HPA axis.

The Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Brief Overview

The HPA axis is a critical neuroendocrine system that regulates the body's response to stress.[3] Activation of the HPA axis begins in the hypothalamus with the secretion of corticotropin-releasing hormone (CRH). CRH stimulates the anterior pituitary gland to release adrenocorticotropic hormone (ACTH) into the bloodstream. ACTH then acts on the adrenal cortex to stimulate the synthesis and release of glucocorticoids, primarily cortisol in humans.[3] Cortisol exerts widespread effects on the body to help manage the stressor and also provides negative feedback to the hypothalamus and pituitary to downregulate the stress response.

Eleutherococcus senticosus and HPA Axis Modulation: Preclinical and Clinical Evidence

Eleutherococcus senticosus is classified as an adaptogen, a substance that is thought to help the body adapt to stress and maintain homeostasis.[4] Its modulatory effects on the HPA axis are a key area of research in this context.

Animal and in vitro studies suggest that Eleutherococcus senticosus extracts can influence adrenal gland function and the regulation of stress hormones.[5][6] Some research indicates that these extracts may help normalize cortisol levels and improve the body's adaptation to various stressors.[5] The primary active compounds believed to be responsible for these effects are eleutherosides, particularly Eleutheroside B (syringin) and Eleutheroside E.[1]

Human clinical trials on the effects of Eleutherococcus senticosus on the HPA axis have yielded mixed and sometimes inconclusive results, highlighting the complexity of its action.[7][8] The variability in study outcomes may be attributed to differences in the composition of the extracts used, the dosage, the duration of treatment, and the specific stressors and populations studied.

One study on endurance athletes found that supplementation with an ethanolic extract of Eleutherococcus senticosus (equivalent to 4g of dried root daily for six weeks) resulted in a non-significant trend towards a 31% increase in cortisol levels.[8][9] This led to a significant decrease in the testosterone to cortisol ratio, suggesting a potential increase in the hormonal stress response under these specific conditions.[8][9]

Another study involving individuals with stress-related fatigue who were given 120 mg/day of Eleutherococcus senticosus root extract for eight weeks found no significant differences in the cortisol awakening response compared to a placebo group.[5][10] However, most investigated parameters related to stress and fatigue improved over time in all groups.[10]

These findings suggest that the effect of Eleutherococcus senticosus on the HPA axis is not a simple suppression or stimulation but a more nuanced modulation that may depend on the physiological state of the individual and the nature of the stressor.

Quantitative Data on HPA Axis Modulation

The following tables summarize the quantitative findings from key clinical trials investigating the effects of Eleutherococcus senticosus on HPA axis-related hormones.

Table 1: Effects of Eleutherococcus senticosus on Hormonal Indices of Stress in Endurance Athletes

| Parameter | Pre-treatment (mean) | Post-treatment (mean) | Percentage Change | p-value | Reference |

| Cortisol | 459.7 nmol/L | 604.1 nmol/L | +31.4% | 0.07 (non-significant) | [8][9] |

| Testosterone | 20.2 nmol/L | 18.8 nmol/L | -6.9% | 0.36 (non-significant) | [8][9] |

| Testosterone:Cortisol Ratio | 0.0464 | 0.0331 | -28.7% | 0.03 (significant) | [8][9] |

| Study Population: Competitive club-level endurance athletes. Dosage: 8 mL/day of a 33% ethanolic extract of E. senticosus root (equivalent to 4g dried root) for 6 weeks. |

Table 2: Effect of Eleutherococcus senticosus on Cortisol Awakening Response in Subjects with Stress-Related Fatigue

| Parameter | E. senticosus Group | Control Group | p-value (Group Difference) | Reference |

| Cortisol Awakening Response (absolute increase 30 min after awakening) | No significant difference from control | No significant difference from treatment | 0.24 | [10] |

| Study Population: Participants with asthenia and reduced working capacity related to chronic stress. Dosage: 120 mg/day of E. senticosus root extract for 8 weeks. |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the HPA axis and a general workflow for clinical trials investigating the effects of herbal extracts on this system.

Caption: Simplified signaling pathway of the Hypothalamic-Pituitary-Adrenal (HPA) axis and potential points of modulation by Eleutherococcus senticosus.

Caption: General workflow for a randomized, placebo-controlled clinical trial investigating the effects of an herbal supplement on the HPA axis.

Experimental Protocols

This section provides an overview of the methodologies used in studies investigating the effects of Eleutherococcus senticosus on the HPA axis.

-

Study Design: A randomized, double-blind, placebo-controlled trial.

-

Participants: Healthy volunteers or specific populations (e.g., athletes, individuals with fatigue) screened based on inclusion and exclusion criteria.

-

Intervention: Oral administration of a standardized Eleutherococcus senticosus extract or a matching placebo for a defined period (e.g., 6-8 weeks).

-

Data Collection:

-

Blood Sampling: Venous blood samples are collected at baseline and at the end of the intervention period. Samples are typically collected in the morning to account for the diurnal rhythm of cortisol.

-

Hormone Analysis: Plasma or serum is separated by centrifugation. Cortisol and testosterone levels are measured using competitive immunoassays (e.g., ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11] ACTH levels are measured using a two-site immunometric assay.

-

Salivary Cortisol: For measuring the cortisol awakening response, saliva samples are collected immediately upon waking and at specific intervals (e.g., 30 and 60 minutes) post-awakening. Salivary cortisol is also measured by immunoassay.

-

-

Statistical Analysis: Data are analyzed using appropriate statistical methods, such as analysis of variance (ANOVA) for repeated measures, to compare changes in hormone levels between the treatment and placebo groups.

-

Animals: Male Sprague-Dawley or Wistar rats are commonly used.

-

Acclimation: Animals are acclimated to the housing conditions for at least one week before the experiment.

-

Treatment: Animals are administered Eleutherococcus senticosus extract or vehicle (e.g., water or saline) orally by gavage for a specified period.

-

Stress Induction: A stressor, such as forced swimming or restraint stress, is applied.

-

Blood Sampling: Blood is collected at baseline and after the stress protocol. Depending on the study design, blood may be collected via tail nick, indwelling catheter, or trunk blood collection after decapitation.[6][12] Rapid collection is crucial to avoid stress-induced hormone release from the sampling procedure itself.[12]

-

Hormone Analysis: Plasma is separated, and corticosterone (the primary glucocorticoid in rodents) and ACTH levels are determined by radioimmunoassay (RIA) or ELISA.

-

Cell Culture: Primary adrenal cells are isolated from rats or mice, or an adrenocortical cell line (e.g., H295R) is used.[13][14]

-

Treatment: Cells are incubated with varying concentrations of Eleutherococcus senticosus extract or isolated eleutherosides.

-

Stimulation: To mimic the action of ACTH, cells are stimulated with a synthetic ACTH analog (e.g., cosyntropin) or other signaling molecules like cAMP.

-

Hormone Measurement: The cell culture medium is collected, and the concentration of cortisol (for human cell lines) or corticosterone (for rodent cells) is measured using an ELISA kit.[13]

-

Analysis: The effect of the extract or compound on basal and stimulated steroid hormone production is quantified and compared to control cultures.

Conclusion and Future Directions

The available scientific evidence suggests that Eleutherococcus senticosus has a modulatory, rather than a simple inhibitory or stimulatory, effect on the HPA axis. The outcomes of its administration appear to be dependent on the physiological context of the individual and the nature of the stressor. While preclinical studies provide a basis for its adaptogenic properties, human clinical trials have yielded inconsistent results regarding its direct impact on cortisol and ACTH levels.

Future research should focus on:

-

Utilizing standardized extracts of Eleutherococcus senticosus with well-defined concentrations of key eleutherosides to ensure reproducibility.

-

Conducting larger, well-designed clinical trials in diverse populations and under various stress conditions.

-

Investigating the effects of isolated eleutherosides (e.g., Eleutheroside B and E) to elucidate their specific mechanisms of action on the HPA axis at the molecular level.

-

Exploring the potential synergistic effects of different compounds within the Eleutherococcus senticosus extract.

A deeper understanding of how Eleutherococcus senticosus and its constituents interact with the HPA axis will be crucial for the development of novel therapeutic agents for stress-related disorders.

References

- 1. No Benefit Adding Eleutherococcus senticosus to Stress Management Training in Stress-Related Fatigue/Weakness, Impaired Work or Concentration, A Randomized Controlled Study | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Short communication: effect of vitamins E and C on cortisol production by bovine adrenocortical cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academy.miloa.eu [academy.miloa.eu]

- 5. No benefit adding eleutherococcus senticosus to stress management training in stress-related fatigue/weakness, impaired work or concentration, a randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. researchgate.net [researchgate.net]

- 8. The effects of Eleutherococcus senticosus and Panax ginseng on steroidal hormone indices of stress and lymphocyte subset numbers in endurance athletes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cog.psy.ruhr-uni-bochum.de [cog.psy.ruhr-uni-bochum.de]

- 11. researchgate.net [researchgate.net]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Video: Primary Culture of Rat Adrenocortical Cells and Assays of Steroidogenic Functions [jove.com]

- 14. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

Methodological & Application

Application Note: Quantification of Eleutherosides B and E in Eleutherococcus senticosus by High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Abstract This document provides a comprehensive protocol for the quantitative analysis of Eleutherosides B and E, the primary active compounds in Eleutherococcus senticosus (Siberian Ginseng), using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Detailed procedures for sample preparation, standard solution preparation, and chromatographic analysis are outlined. The method is validated for specificity, linearity, precision, and accuracy, demonstrating its suitability for quality control and research purposes.

Introduction

Eleutherococcus senticosus, commonly known as Siberian Ginseng, contains a group of active compounds called eleutherosides. Among these, Eleutheroside B (syringin) and Eleutheroside E (syringaresinol-4',4'-O-bis-β-D-glucoside) are considered the most significant due to their pharmacological activities, which include anti-fatigue and anti-stress effects.[1][2] The accurate quantification of these compounds is crucial for the standardization and quality control of raw materials and finished herbal products.[3] High-Performance Liquid Chromatography (HPLC) is a widely accepted technique for this purpose due to its high resolution, sensitivity, and efficiency.[4] This application note details a validated HPLC method for the simultaneous determination of Eleutherosides B and E.

Experimental Protocols

Materials and Reagents

-

Reference Standards: Eleutheroside B (≥98% purity), Eleutheroside E (≥98% purity)

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm), Phosphoric Acid (analytical grade).

-

Plant Material: Dried and powdered Eleutherococcus senticosus root or a dry extract of the same.

Instrumentation

-

An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector. (e.g., Agilent 1200).[1]

-

Analytical balance

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.45 µm)

Preparation of Standard Solutions

-

Stock Solutions (200 µg/mL): Accurately weigh 5 mg of Eleutheroside B and Eleutheroside E reference standards. Dissolve each in a separate 25 mL volumetric flask using a methanol/water (70:30 v/v) mixture as the diluent.[1]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the same diluent to achieve concentrations ranging from approximately 5 µg/mL to 100 µg/mL. For example, concentrations of 8, 20, 40, and 80 µg/mL can be prepared to construct a calibration curve.[1]

Sample Preparation

The following workflow outlines the extraction process for eleutherosides from the plant matrix.

Protocol:

-

Accurately weigh approximately 1.0 g of the powdered plant material or 40-50 mg of the dry extract.[1][5]

-

Transfer the sample to a suitable extraction vessel and add 20 mL of 70% methanol.[5]

-

Perform ultrasonic-assisted extraction by placing the vessel in an ultrasonic bath for 30 minutes to enhance extraction efficiency.[6]

-

After extraction, centrifuge the mixture at 12,000 rpm for 15 minutes to pellet the solid material.[7]

-

Carefully collect the supernatant.

-

Prior to injection, filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter. The sample is now ready for HPLC analysis.

HPLC Analysis

The diagram below illustrates the general workflow for the HPLC quantification process.

Chromatographic Conditions

Multiple methods have been successfully developed and validated. The conditions below represent a robust, commonly used approach.

Table 1: HPLC Chromatographic Conditions for Eleutheroside Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| HPLC Column | Agilent Zorbax SB-C18 (4.6 x 250 mm, 5 µm)[8] | Discovery C18 (4.6 x 250 mm, 5 µm)[9] |

| Mobile Phase A | 0.5% Aqueous Phosphoric Acid[8][10] | Water |

| Mobile Phase B | Acetonitrile[8][10] | Acetonitrile |

| Gradient Program | Gradient elution is commonly used. A typical program starts with a low percentage of Acetonitrile (e.g., 10-15%) and linearly increases to a higher concentration over 20-30 minutes to ensure separation.[8][9][11] | 10% B to 30% B over 20 minutes.[9] |

| Flow Rate | 1.0 mL/min[8][9] | 1.0 mL/min[9] |

| Column Temp. | 25 °C[8][9] | 25 °C[9] |

| Detection | UV at 220 nm[8][10] | UV at 350 nm[9] |

| Injection Volume | 10 µL[9] | 10 µL[9] |

Method Validation and Data

The described HPLC method has been validated according to ICH guidelines, demonstrating its reliability for quantitative analysis.[4]

Linearity & Range

Linearity was established by analyzing the standard solutions at five different concentration levels. The calibration curve is constructed by plotting the peak area against the concentration.

Table 2: Linearity and Limit of Quantification (LOQ) Data

| Compound | Linear Range (µg/mL) | Calibration Equation | Correlation Coefficient (r²) | LOQ (µg/mL) |

|---|---|---|---|---|

| Eleutheroside B | 0.35 - 34.83[8] | y = ax + b | > 0.999[8][12] | 8.0[1] |

| Eleutheroside E | 0.69 - 69.20[8] | y = ax + b | > 0.991[1][8] | 8.0[1] |

Precision

Method precision was evaluated through intra-day and inter-day analysis of standard solutions. The relative standard deviation (RSD) of the peak areas is calculated.

Table 3: Precision Data Summary

| Compound | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) |

|---|---|---|

| Eleutheroside B | < 3.1%[8] | < 3.4%[8] |

| Eleutheroside E | < 3.1%[8] | < 3.4%[8] |

Accuracy (Recovery)

Accuracy was determined by a recovery test. A known amount of the sample was spiked with known quantities of the reference standards (low, medium, and high levels), and the recovery percentage was calculated.

Table 4: Accuracy (Recovery) Data

| Compound | Spiked Level | Average Recovery (%) | RSD (%) |

|---|---|---|---|

| Eleutheroside B | Low, Medium, High | 97.4%[8] | 5.5%[8] |

| Eleutheroside E | Low, Medium, High | 102.7%[8] | 4.3%[8] |

| Combined | Low, Medium, High | 97.82 - 104.54%[7] | < 2.0% |

Conclusion

The HPLC method detailed in this application note is simple, accurate, reliable, and reproducible for the simultaneous quantification of Eleutheroside B and Eleutheroside E in Eleutherococcus senticosus.[8][12] The validation data confirms that the method meets the requirements for routine quality control of raw herbal materials and finished products, ensuring their consistency and efficacy. The provided protocols for sample preparation and chromatographic analysis can be readily implemented in a standard analytical laboratory.

References

- 1. cyberleninka.ru [cyberleninka.ru]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. ajpaonline.com [ajpaonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of sample preparation method for eleutheroside B and E analysis in Acanthopanax senticosus by ionic liquids-ultrasound based extraction and high-performance liquid chromatography detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and application of a rapid HPLC method for simultaneous determination of hyperoside, isoquercitrin and eleutheroside E in Apocynum venetum L. and Eleutherococcus senticosus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of Yield of Eleutherosides B and E in Acanthopanax divaricatus and A. koreanum Grown with Varying Cultivation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quality control of roots of Eleutherococcus senticosus by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [Determination of eleutheroside B in antifatigue fraction of Acanthopanax senticosus by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays Measuring Eleuthero's Anti-Inflammatory Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eleuthero, also known as Siberian Ginseng (Eleutherococcus senticosus), is a medicinal plant with a long history of use in traditional medicine for its adaptogenic and immunomodulatory properties.[1][2] Modern research has increasingly focused on its anti-inflammatory effects, which are attributed to a variety of bioactive compounds, including eleutherosides, lignans, and polysaccharides.[2] These compounds have been shown to modulate key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, and to inhibit the production of pro-inflammatory mediators.[1][3]

These application notes provide detailed protocols for a selection of robust cell-based assays to quantify the anti-inflammatory activity of Eleuthero extracts and their purified components. The included assays measure the inhibition of key pro-inflammatory cytokines, the modulation of the NF-κB signaling pathway, and the inhibition of the pro-inflammatory enzyme hyaluronidase.

Data Summary: Anti-Inflammatory Activity of Eleuthero

The following tables summarize the quantitative data on the anti-inflammatory effects of Eleutherococcus senticosus extracts and its active compounds from various in vitro studies.

Table 1: Inhibition of Pro-Inflammatory Cytokines by Eleuthero in LPS-Stimulated Macrophages

| Cell Line | Eleuthero Preparation | Concentration | % Inhibition of TNF-α | % Inhibition of IL-6 | Citation |

| RAW 246.7 | Bark Extract | Not specified | Moderate Increase | Moderate Increase | [1] |

| RAW 246.7 | Root Extract | Not specified | No significant effect | No significant effect | [1] |

Note: One study showed that while the bark extract of E. senticosus induced moderate increases in TNF-α and IL-6, it also promoted a shift towards an anti-inflammatory M2b macrophage phenotype, suggesting a complex immunomodulatory role.[1]

Table 2: Inhibition of Hyaluronidase by Eleuthero Extracts

| Eleuthero Preparation | IC50 (µg/mL) | % Inhibition (at specified concentration) | Citation |

| Fruit Intractum | 217.44 ± 10.72 | - | [4][5] |

| Chloroform-Methanol Root Extract with Naringenin (3:7:5) | 44.80 ± 3.11 | - | [4] |

| 75% Ethanol Extract (Autumn Leaves) | - | 74.3% at 22 µ g/0.16 mL | [5] |

| 75% Ethanol Extract (Spring Leaves) | - | 33% at 22 µ g/0.16 mL | [5] |

| Methanol Root Extract (E. henryi) | - | 40.7% at 100 µ g/0.16 mL | [6] |

| Methanol Root Extract (E. senticosus) | - | 19.6 - 32% | [5] |

Signaling Pathways and Experimental Workflows

Experimental Protocols

Protocol 1: Preparation of Eleuthero Extract for In Vitro Studies

This protocol describes a general method for preparing an ethanolic extract of Eleuthero for use in cell-based assays.

Materials:

-

Dried Eleutherococcus senticosus root or other plant part, finely powdered

-

70-80% Ethanol

-

Whatman No. 1 filter paper or equivalent

-

Rotary evaporator

-

Lyophilizer (freeze-dryer)

-

Sterile, amber glass vials for storage

Procedure:

-

Maceration: Weigh the powdered Eleuthero material and place it in a suitable glass container. Add 70-80% ethanol at a ratio of 1:10 (w/v) (e.g., 10 g of powder in 100 mL of ethanol).

-

Extraction: Seal the container and agitate the mixture at room temperature for 24-48 hours using a shaker or magnetic stirrer.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

-

Concentration: Concentrate the filtered extract using a rotary evaporator at a temperature not exceeding 50°C to remove the ethanol.

-

Lyophilization: Freeze the concentrated aqueous extract and then lyophilize it to obtain a dry powder.

-

Storage: Store the lyophilized extract in sterile, amber glass vials at -20°C to protect it from light and moisture.

-

Reconstitution: For cell-based assays, reconstitute the dried extract in a suitable solvent (e.g., sterile DMSO or cell culture medium) to the desired stock concentration. Further dilutions should be made in the cell culture medium.

Protocol 2: Inhibition of Pro-Inflammatory Cytokines (TNF-α and IL-6) in LPS-Stimulated RAW 264.7 Macrophages

This assay evaluates the ability of Eleuthero to inhibit the production of the pro-inflammatory cytokines TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated murine macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Eleuthero extract stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

ELISA kits for murine TNF-α and IL-6

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: After incubation, replace the medium with fresh medium containing various non-toxic concentrations of the Eleuthero extract. Include a vehicle control (medium with the same concentration of solvent used to dissolve the extract). Incubate for 1 hour.

-

Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells) and incubate for an additional 24 hours.

-

Supernatant Collection: Centrifuge the plate at 1,000 rpm for 5 minutes and carefully collect the supernatant for cytokine analysis. Store the supernatant at -80°C until use.

-